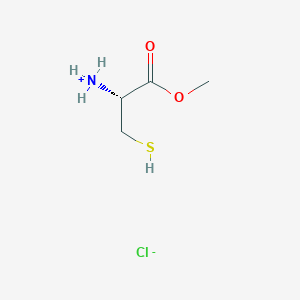
Imidazolium chloride
Vue d'ensemble
Description
Imidazolium chloride is a type of ionic liquid composed of an imidazolium cation and a chloride anion. Ionic liquids are salts that are liquid at or near room temperature and have unique properties such as low volatility, high thermal stability, and excellent solubility in various solvents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Imidazolium chloride can be synthesized through the quaternization of imidazole with an alkyl halide, followed by anion exchange if necessary . The general reaction involves the following steps:
Quaternization: Imidazole reacts with an alkyl halide (e.g., methyl chloride) to form an imidazolium salt.
Anion Exchange: If a different anion is initially formed, it can be exchanged with chloride using a suitable chloride source.
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or distillation to remove impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Imidazolium chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride anion can be substituted with other anions through metathesis reactions.
Oxidation and Reduction: This compound can participate in redox reactions, although these are less common.
Complexation: It can form complexes with metal ions, which are useful in catalysis and other applications.
Common Reagents and Conditions
Substitution: Reagents such as sodium tetrafluoroborate or potassium hexafluorophosphate are used for anion exchange.
Oxidation/Reduction: Specific oxidizing or reducing agents are used depending on the desired reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, anion exchange reactions yield different imidazolium salts with various anions .
Applications De Recherche Scientifique
Imidazolium chloride has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of imidazolium chloride varies depending on its application. In antimicrobial applications, it disrupts the cell membrane of bacteria, leading to cell death . In catalysis, it acts as a stabilizing agent for reactive intermediates, facilitating various chemical reactions . The molecular targets and pathways involved are specific to the application and are still under investigation in many cases .
Comparaison Avec Des Composés Similaires
Imidazolium chloride is compared with other similar ionic liquids, such as:
1-Butyl-3-methylthis compound: Similar in structure but with different alkyl chain lengths, affecting its solubility and thermal properties.
1-Ethyl-3-methylthis compound: Another similar compound with different physical properties due to the ethyl group.
This compound is unique due to its balance of thermal stability, solubility, and ionic conductivity, making it suitable for a wide range of applications .
Propriétés
IUPAC Name |
1H-imidazol-1-ium;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2.ClH/c1-2-5-3-4-1;/h1-3H,(H,4,5);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDIIGWSSTNUWGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C[NH2+]1.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
288-32-4 (Parent) | |
| Record name | Imidazole hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001467169 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
104.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1467-16-9 | |
| Record name | Imidazolium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1467-16-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidazole hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001467169 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![[(1R)-2-methoxy-2-oxo-1-phenylethyl]azanium;chloride](/img/structure/B7799812.png)
![sodium;(4R)-4-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B7799815.png)
